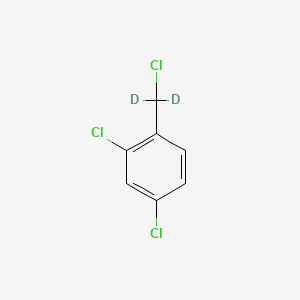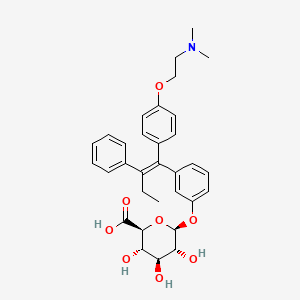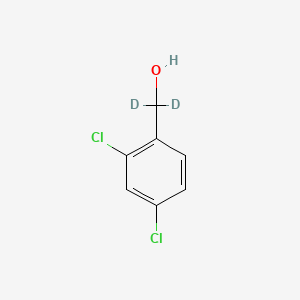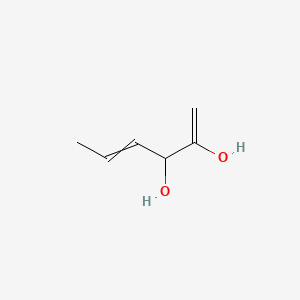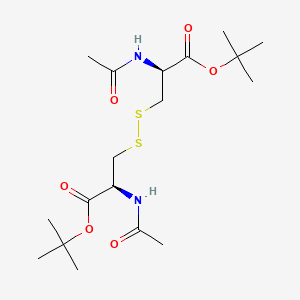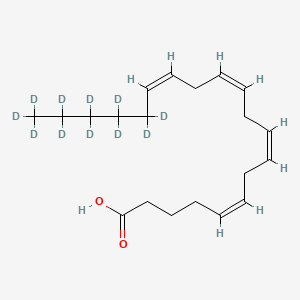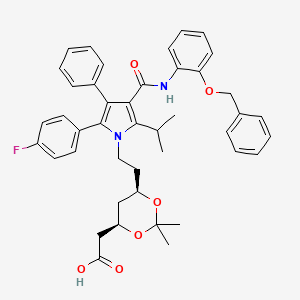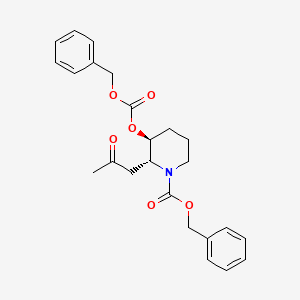
Dioxacarb-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxacarb-d3 is a synthetic compound that has been used in scientific research for its ability to interact with various biochemical and physiological processes. It is a derivative of dioxacarb, a compound that has been used in research for over 30 years. This compound is an important part of the scientific research toolkit due to its unique properties, including its stability, solubility, and its ability to interact with a wide range of biological systems.
Applications De Recherche Scientifique
Dioxacarb-d3 is a useful tool for scientific research due to its ability to interact with a wide range of biochemical and physiological processes. It has been used in research on enzyme inhibition, signal transduction, and metabolic pathways. It has also been used in studies of drug delivery, drug metabolism, and drug toxicity.
Mécanisme D'action
Dioxacarb-d3 is a small molecule that is able to interact with various biochemical and physiological processes. It is able to interact with enzymes, receptors, and other proteins, which allows it to modulate the activity of these proteins. It can also bind to DNA, RNA, and other nucleic acids, which can affect gene expression and other biological processes.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit certain enzymes, modulate signal transduction pathways, and affect gene expression. It has also been shown to have anti-inflammatory, anti-cancer, and anti-bacterial effects.
Avantages Et Limitations Des Expériences En Laboratoire
Dioxacarb-d3 is a useful tool for scientific research due to its stability, solubility, and low cost. It is also easy to synthesize and handle, which makes it well-suited for laboratory experiments. However, it is important to note that this compound is not water-soluble, so it must be used in a solvent system in order to be effective.
Orientations Futures
Dioxacarb-d3 has a wide range of potential applications in scientific research. It could be used to study enzyme inhibition, signal transduction, drug metabolism, and drug toxicity. It could also be used to study gene expression and the effects of drugs on gene expression. Additionally, it could be used to study the effects of drugs on cancer cells and to develop new drugs for the treatment of various diseases. Finally, this compound could be used to study the effects of environmental toxins on biological systems.
Méthodes De Synthèse
Dioxacarb-d3 is synthesized from dioxacarb, a compound that is produced by the reaction of 1,4-dioxane with carbon disulfide. The reaction produces a this compound adduct, which is then purified by recrystallization. This method is simple, cost-effective, and produces a high-purity product.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dioxacarb-d3 involves the reaction of Dioxacarb with deuterium gas in the presence of a catalyst to replace the hydrogen atoms with deuterium atoms.", "Starting Materials": [ "Dioxacarb", "Deuterium gas", "Catalyst" ], "Reaction": [ "Dissolve Dioxacarb in a suitable solvent", "Add deuterium gas to the reaction mixture", "Catalyze the reaction with a suitable catalyst", "Heat the reaction mixture to a suitable temperature", "Stir the reaction mixture for a suitable time", "Filter the reaction mixture to obtain the product Dioxacarb-d3" ] } | |
Numéro CAS |
1219795-12-6 |
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
226.246 |
Nom IUPAC |
[2-(1,3-dioxolan-2-yl)phenyl] N-(trideuteriomethyl)carbamate |
InChI |
InChI=1S/C11H13NO4/c1-12-11(13)16-9-5-3-2-4-8(9)10-14-6-7-15-10/h2-5,10H,6-7H2,1H3,(H,12,13)/i1D3 |
Clé InChI |
SDKQRNRRDYRQKY-FIBGUPNXSA-N |
SMILES |
CNC(=O)OC1=CC=CC=C1C2OCCO2 |
Synonymes |
2-(1,3-Dioxolan-2-yl)phenol 1-(N-Methylcarbamate-d3); (Methyl-d3)carbamic Acid o-1,3-Dioxolan-2-ylphenyl Ester; 2-(1,3-Dioxolan-2-yl)phenol (Methyl-d3)carbamate; 2-(1,3-Dioxolan-2-yl)phenyl N-(Methyl-d3)carbamate; 2-(1,3-Dioxolan-2-yl)phenyl (Methyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



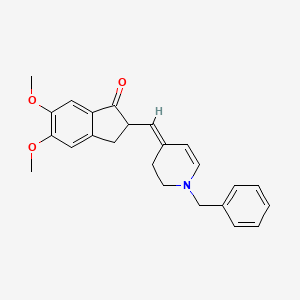
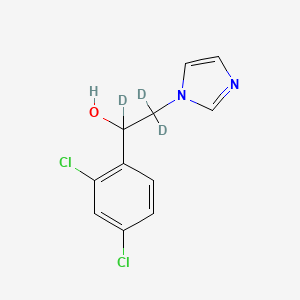
![[1,1-Biphenyl]-2,3-diol,2-amino-](/img/structure/B587413.png)
